molecular formula C16H10ClN3OS2 B10885838 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide

Cat. No.: B10885838
M. Wt: 359.9 g/mol
InChI Key: DXGLCYWBJXIMCI-UHFFFAOYSA-N
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Description

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide is a synthetic organic compound with a molecular formula of C16H10ClN3OS2 and a molecular weight of 359.85 g/mol . This compound is characterized by the presence of a benzothiazole ring, a cyanophenyl group, and a sulfanyl linkage, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide.

    Coupling with Cyanophenyl Acetamide: The final step involves coupling the benzothiazole-thiol intermediate with 2-cyanophenyl acetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic effects are being investigated in preclinical studies. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide: Similar structure but with a benzoxazole ring instead of benzothiazole.

    2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a cyano group.

Uniqueness

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide is unique due to the presence of both the benzothiazole and cyanophenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H10ClN3OS2

Molecular Weight

359.9 g/mol

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide

InChI

InChI=1S/C16H10ClN3OS2/c17-11-5-6-14-13(7-11)20-16(23-14)22-9-15(21)19-12-4-2-1-3-10(12)8-18/h1-7H,9H2,(H,19,21)

InChI Key

DXGLCYWBJXIMCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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